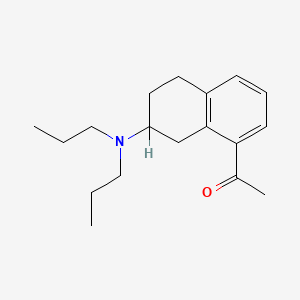

8-Acetyl-2-(dipropylamino)tetralin

説明

8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C18H27NO

- Molecular Weight : 273.4 g/mol

- CAS Number : 140221-50-7

- IUPAC Name : 1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone

This compound is characterized by its solid powder form and high purity (>98%), making it suitable for various in vitro studies. It is soluble in DMSO and should be stored in dry, dark conditions at low temperatures for optimal stability.

Serotonin Receptor Agonism

8-Acetyl-2-(dipropylamino)tetralin is primarily recognized for its activity as a selective agonist at the 5-HT1A receptor. Research indicates that both the (S)- and (R)-isomers of this compound exhibit agonistic properties, with the (S)-isomer demonstrating higher potency .

Neuropharmacology Studies

Studies have shown that derivatives of 2-(dipropylamino)tetralin, including 8-acetyl variants, are evaluated for their interaction with serotonin receptors in vivo and in vitro. These studies often involve competition experiments with radiolabeled ligands to assess binding affinities and pharmacological effects on neurotransmitter systems .

Blood-Brain Barrier (BBB) Transport

Research has focused on the ability of this compound to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) drug delivery. The stereoselective transport of this compound has been studied using bovine brain endothelial cells co-cultured with rat astrocytes, revealing differential distribution patterns between its enantiomers . Understanding these mechanisms is vital for developing effective CNS-targeted therapies.

Case Study 1: Receptor Binding Affinity

A study evaluated a series of 2-(dipropylamino)tetralin derivatives, including 8-acetyl compounds, for their affinity towards 5-HT1A receptors. The findings indicated that while some derivatives exhibited high binding affinities (K(i) values ranging from 0.7 to 130 nM), they did not consistently translate into observable in vivo effects, highlighting the complexity of receptor interactions and pharmacodynamics .

Case Study 2: Stereoselectivity in Drug Distribution

In another significant study examining the BBB transport of various chiral drugs, including 8-acetyl derivatives, it was found that stereochemical configuration plays a crucial role in drug distribution to the brain. The research demonstrated that certain enantiomers showed preferential transport across the BBB, which could inform future drug design strategies aimed at enhancing CNS penetration .

Future Directions and Implications

The ongoing research into this compound suggests several potential applications:

- Development of CNS Therapeutics : Given its selective agonistic properties at serotonin receptors, there is potential for this compound to be developed into therapeutic agents for disorders such as depression and anxiety.

- Drug Delivery Systems : Understanding its BBB transport characteristics can lead to improved formulations that enhance the delivery efficiency of other therapeutic agents targeting the CNS.

特性

CAS番号 |

140221-50-7 |

|---|---|

分子式 |

C18H27NO |

分子量 |

273.4 g/mol |

IUPAC名 |

1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |

InChI |

InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |

InChIキー |

SDJCCUJEEKDIBV-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |

正規SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。